3-Hydroxy-4-methylfuran-2(5H)-one
Overview
Description
3-Hydroxy-4-methylfuran-2(5H)-one is a naturally occurring compound found in various plants, including Rubus idaeus (raspberries) and Saccharum officinarum (sugarcane) . It is a type of butenolide, a class of lactones, and is known for its pleasant aroma, often described as caramel-like or maple syrup-like .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-methylbutanoic acid under acidic conditions . Another method includes the oxidation of 4-methyl-2-furanmethanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of plant materials that naturally contain the compound. This method is preferred due to its cost-effectiveness and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield 4-methyl-2,5-dihydrofuran-3-one.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3,4-Dihydroxy-2-methylfuran-5(2H)-one.
Reduction: 4-Methyl-2,5-dihydrofuran-3-one.
Substitution: Various substituted furanones depending on the reagent used.
Scientific Research Applications
3-Hydroxy-4-methylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural flavoring agent.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the food industry as a flavoring agent due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Similar structure but with an ethyl group instead of a methyl group.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another butenolide with different substituents.
Uniqueness
3-Hydroxy-4-methylfuran-2(5H)-one is unique due to its specific combination of functional groups, which contribute to its distinct aroma and chemical reactivity . Its natural occurrence in various plants also makes it a valuable compound for natural product research .
Properties
IUPAC Name |
4-hydroxy-3-methyl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOVRUZZHZUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510176 | |
Record name | 3-Hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22438-62-6 | |
Record name | 3-Hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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